1,4-Bis(4-chlorobenzoyl)benzene
Overview
Description
1,4-Bis(4-chlorobenzoyl)benzene is an organic compound with the molecular formula C20H12Cl2O2. It is characterized by a central benzene ring substituted with two 4-chlorobenzoyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including material science and organic synthesis .
Mechanism of Action
1,4-Bis(4-chlorobenzoyl)benzene, also known as 1,4-phenylenebis((4-chlorophenyl)methanone), is a chemical compound with the molecular formula C20H12Cl2O2 . This section will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been used as a phase-transfer catalyst in polycondensation reactions with aromatic diphenols via nucleophilic displacement .
Biochemical Pathways
Its role as a phase-transfer catalyst suggests it may influence pathways involving polycondensation reactions .
Result of Action
Its role as a phase-transfer catalyst in polycondensation reactions suggests it may facilitate the formation of high molecular weight aromatic poly(etherketone)s .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobenzoyl)benzene can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of terephthaloyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures, around 130°C, and requires a reaction time of several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-chlorobenzoyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 1,4-bis(4-chlorobenzyl)benzene.
Oxidation: Formation of terephthalic acid derivatives.
Scientific Research Applications
1,4-Bis(4-chlorobenzoyl)benzene has diverse applications in scientific research:
Comparison with Similar Compounds
1,4-Bis(4-fluorobenzoyl)benzene: Similar structure but with fluorine atoms instead of chlorine.
1,3-Bis(4-chlorobenzoyl)benzene: Differently substituted isomer with distinct chemical properties and uses.
Uniqueness: 1,4-Bis(4-chlorobenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOJIBQOYNBSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176733 | |
Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22198-42-1 | |
Record name | 1,1′-(1,4-Phenylene)bis[1-(4-chlorophenyl)methanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22198-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(4-chlorobenzoyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-Bis(4-chlorobenzoyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT6CXA8DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 1,4-Bis(4-chlorobenzoyl)benzene?
A1: this compound can be synthesized via two main routes:
- Nucleophilic Substitution: This method utilizes chlorobenzene and terephthaloyl chloride (TPC) to first obtain this compound [, ]. Subsequent reaction with sodium phenate in N-methyl-2-pyrrolidone (NMP) yields the desired product [].
- Electrophilic Substitution: This approach involves a Friedel-Crafts acylation reaction between terephthaloyl chloride (TPC) and diphenylether (DPE) in the presence of aluminium trichloride (AlCl3) as a catalyst [].
Q2: How is the structure of this compound confirmed?
A2: Various analytical techniques are employed to characterize the structure of this compound, including:
- Fourier-transform infrared spectroscopy (FT-IR): Provides information about the functional groups present in the molecule [, , ].
- Proton nuclear magnetic resonance spectroscopy (1H NMR): Confirms the proton environments and verifies the molecule's structure [, , ].
- Melting point determination: Verifies the purity and identity of the compound by comparing the experimental melting point to literature values [].
- Wide-angle X-ray diffraction (WAXD): Reveals the crystalline structure of the compound [].
- Scanning electron microscopy (SEM): Provides information about the morphology and surface characteristics of the compound [].
- Differential scanning calorimetry (DSC): Determines the thermal transitions, such as glass transition temperature (Tg) and melting point (Tm) [, ].
Q3: What are the applications of this compound in polymer synthesis?
A3: this compound is a crucial monomer for synthesizing various high-performance polymers, including:
- Poly(ether ketone ketone)s (PEKKs): These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries [, , , ].
- Sulfonated poly(phthalazinone ether ketone ketone)s (SPPEKKs): These polymers exhibit promising properties for proton exchange membranes in fuel cell applications due to their high proton conductivity, good oxidative stability, and excellent mechanical properties [].
Q4: How does the structure of this compound impact the properties of the resulting polymers?
A4: The presence of the two chlorobenzoyl groups in this compound significantly influences the properties of the resulting polymers:
- High Glass Transition Temperature (Tg): The rigid, aromatic structure of the monomer contributes to the high Tg of PEKKs, making them suitable for high-temperature applications [, ].
- Crystallinity: The symmetrical structure of this compound can promote polymer chain packing, leading to increased crystallinity and enhanced mechanical properties in PEKKs [].
- Solubility: The chlorine atoms in this compound can influence the solubility of the resulting polymers in various solvents []. By adjusting the reaction conditions and using different co-monomers, the solubility of the polymers can be tailored for specific applications.
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